molecular formula C12H10BrNO B14767504 2-Bromo-6-(3-methoxyphenyl)pyridine

2-Bromo-6-(3-methoxyphenyl)pyridine

Cat. No.: B14767504
M. Wt: 264.12 g/mol
InChI Key: QUMLOWLTXKIANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(3-methoxyphenyl)pyridine is an organic compound that belongs to the class of bromopyridines It is characterized by a bromine atom attached to the second position of the pyridine ring and a methoxyphenyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(3-methoxyphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, the starting materials would be 2-bromopyridine and 3-methoxyphenylboronic acid. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran or water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or ethanol at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for the reduction of the pyridine ring.

Major Products Formed

    Substitution Reactions: Products include 2-amino-6-(3-methoxyphenyl)pyridine, 2-thio-6-(3-methoxyphenyl)pyridine, and 2-alkoxy-6-(3-methoxyphenyl)pyridine.

    Oxidation Reactions: Products include 2-Bromo-6-(3-formylphenyl)pyridine and 2-Bromo-6-(3-carboxyphenyl)pyridine.

    Reduction Reactions: Products include 2-Bromo-6-(3-methoxyphenyl)piperidine.

Scientific Research Applications

2-Bromo-6-(3-methoxyphenyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of new drugs, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is used in the synthesis of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-methoxyphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(2-methoxyphenyl)pyridine
  • 2-Bromo-6-(4-methoxyphenyl)pyridine
  • 2-Chloro-6-(3-methoxyphenyl)pyridine

Uniqueness

2-Bromo-6-(3-methoxyphenyl)pyridine is unique due to the specific positioning of the bromine atom and the methoxyphenyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs. For example, the position of the methoxy group can influence the compound’s electronic properties and its interaction with other molecules.

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

2-bromo-6-(3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10BrNO/c1-15-10-5-2-4-9(8-10)11-6-3-7-12(13)14-11/h2-8H,1H3

InChI Key

QUMLOWLTXKIANY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.